molecular formula C5H7NO B15278117 1-Methoxycyclopropane-1-carbonitrile CAS No. 1695475-96-7

1-Methoxycyclopropane-1-carbonitrile

Cat. No.: B15278117
CAS No.: 1695475-96-7
M. Wt: 97.12 g/mol
InChI Key: NLTMEHUHNURKRG-UHFFFAOYSA-N
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Description

1-Methoxycyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H7NO. It is a cyclopropane derivative, characterized by the presence of a methoxy group and a nitrile group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using the Simmons–Smith reaction, which employs diiodomethane and a zinc-copper couple. Another method involves the Corey–Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale cyclopropanation reactions with optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxycyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy group can influence the compound’s reactivity and stability by donating electron density to the cyclopropane ring. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Methoxycyclopropane-1-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-methoxycyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-7-5(4-6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTMEHUHNURKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695475-96-7
Record name 1-methoxycyclopropane-1-carbonitrile
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